Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate
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Overview
Description
Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate is an organic compound with the molecular formula C18H32O3 This compound is characterized by its complex structure, which includes multiple double bonds and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate typically involves the esterification of the corresponding carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3,7,11-trimethyldodeca-2,4-dienoate: This compound has a similar structure but lacks one of the double bonds present in Propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate.
Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate: Another similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68218-72-4 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
propan-2-yl 3,7,11-trimethyldodeca-2,4,10-trienoate |
InChI |
InChI=1S/C18H30O2/c1-14(2)9-7-10-16(5)11-8-12-17(6)13-18(19)20-15(3)4/h8-9,12-13,15-16H,7,10-11H2,1-6H3 |
InChI Key |
PXQZZXXYQJDJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCC=C(C)C |
Origin of Product |
United States |
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